4-(Chloromethyl)-2-(methylthio)pyrimidine
Description
Overview of Pyrimidine (B1678525) Heterocycles in Contemporary Organic Synthesis
Pyrimidine, a diazine composed of a six-membered aromatic ring with two nitrogen atoms at the 1 and 3 positions, is a cornerstone of heterocyclic chemistry. nih.gov Its derivatives are fundamental to life itself, forming the basis of the nucleobases uracil, thymine, and cytosine, which are integral components of nucleic acids (DNA and RNA). researchgate.net Beyond this central biological role, the pyrimidine core is a privileged scaffold in medicinal chemistry and materials science. nih.govchemscene.com
The synthetic accessibility and the ease with which the pyrimidine ring can be functionalized at its various positions (2, 4, 5, and 6) have made it a popular target for organic chemists. nih.gov This has led to the development of a vast number of pyrimidine-containing compounds with a wide array of therapeutic applications, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular agents. researchgate.netnih.gov The ability of the pyrimidine ring to participate in hydrogen bonding and act as a bioisostere for other aromatic systems often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov In agrochemistry, pyrimidine derivatives are crucial for the development of effective herbicides and fungicides. rsc.org
The synthesis of the pyrimidine ring itself can be achieved through various cyclocondensation reactions, with the Biginelli reaction being a classic and widely studied example for producing dihydropyrimidines. chemscene.com Modern synthetic methods continue to evolve, employing advanced catalytic systems and multicomponent reactions to create diverse libraries of pyrimidine-based molecules for high-throughput screening and drug discovery. nih.gov
Structural Features and Synthetic Utility of 4-Substituted Pyrimidines
The substitution pattern on the pyrimidine ring dictates its chemical reactivity and, consequently, its synthetic utility. The positions flanking the nitrogen atoms (2, 4, and 6) are electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). A leaving group, such as a halogen, at the C4 position is particularly labile and readily displaced by a variety of nucleophiles. rsc.org This reactivity is a cornerstone of pyrimidine chemistry, allowing for the introduction of diverse functionalities.
For instance, 4-chloropyrimidine (B154816) derivatives are common precursors that react with amines, alcohols, and thiols to yield the corresponding 4-amino, 4-alkoxy, and 4-thioalkoxy pyrimidines. researchgate.netmdpi.com The regioselectivity of these substitutions can often be controlled by the reaction conditions and the nature of other substituents on the ring. mdpi.com For example, in di-substituted pyrimidines like 4,6-dichloro-2-(methylthio)pyrimidine, a mono-substitution with sodium ethoxide can occur selectively at one of the chloro-positions under mild conditions. mdpi.com
Furthermore, the substituent at the 4-position can be a carbon-based group, which imparts a different set of reactive possibilities. A methyl group, for instance, can be functionalized, while a chloromethyl group introduces a highly reactive electrophilic center, primed for nucleophilic substitution, separate from the reactivity of the ring itself. This bifunctional nature allows for sequential, site-selective reactions, making such compounds powerful building blocks for more complex molecular architectures. google.com
Positioning of 4-(Chloromethyl)-2-(methylthio)pyrimidine within Research Landscapes as a Key Synthetic Intermediate
This compound emerges as a strategically important building block precisely because it combines several key functional features within a single, relatively simple molecule. Its structure, confirmed by its hydrochloride salt (CAS 1998216-04-8), contains three distinct points of potential reactivity: the chloromethyl group, the methylthio group, and the pyrimidine ring itself. google.com
The synthesis of this compound can be logically inferred from its precursor, (4-hydroxymethyl)-2-(methylthio)pyrimidine, via standard chlorination methods, such as treatment with thionyl chloride or a similar chlorinating agent, a common transformation in organic synthesis. google.com
The primary value of this compound lies in its role as a bifunctional electrophile. The chloromethyl group is an excellent substrate for SN2 reactions with a wide range of nucleophiles, including amines, alcohols, and thiols, allowing for the extension of a side chain from the 4-position of the pyrimidine ring. researchgate.net This is a common strategy for linking the pyrimidine core to other pharmacophores or functional groups.
Simultaneously, the pyrimidine ring itself, while not bearing a halogen for SNAr in this specific molecule, possesses the 2-methylthio group. The methylthio group can be oxidized to a more labile methylsulfinyl or methylsulfonyl group, which can then be displaced by nucleophiles. This provides a secondary handle for functionalization at the C2 position.
Research on analogous systems, such as 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, demonstrates the nuanced reactivity of such compounds. In reactions with methylamine, nucleophilic substitution occurs regioselectively at the C4 position of the heterocyclic ring, leaving the chloromethyl group intact for subsequent transformations. google.com This highlights the potential for controlled, stepwise modifications of this compound, where the chloromethyl moiety can serve as a latent reactive site, to be engaged after initial modifications elsewhere on the molecule. This strategic, sequential reactivity makes it a valuable intermediate in the synthesis of complex, highly substituted pyrimidines for pharmaceutical and agrochemical research. rsc.orggoogle.com
Established Synthetic Pathways from Precursor Pyrimidines
The synthesis of functionalized pyrimidines often relies on the modification of pre-existing pyrimidine rings or the construction of the ring from acyclic precursors. For the specific case of this compound, the logical, though challenging, approach would involve the direct introduction of a chloromethyl group onto a 2-(methylthio)pyrimidine scaffold.
Role of 2-(Methylthio)pyrimidine as a Primary Starting Material
2-(Methylthio)pyrimidine serves as a logical starting material for the synthesis of this compound. The methylthio group at the 2-position is a versatile handle for further chemical transformations. However, its electronic influence on the pyrimidine ring is a critical factor in considering direct C-H functionalization, such as chloromethylation. The pyrimidine ring itself is an electron-deficient heterocycle, making it generally unreactive towards electrophilic attack. The methylthio group is known to be a weak activating group, which may not be sufficient to overcome the inherent low reactivity of the pyrimidine nucleus towards electrophilic substitution.
Chloromethylation Reactions: Principles and Applications
Chloromethylation is a classic organic reaction used to introduce a chloromethyl (-CH₂Cl) group onto an aromatic or heteroaromatic ring. This functional group is a valuable synthetic intermediate, readily undergoing nucleophilic substitution reactions.
The pyrimidine ring system is characterized by its electron-deficient nature, arising from the presence of two electronegative nitrogen atoms. This inherent electronic property makes the pyrimidine core significantly less susceptible to electrophilic aromatic substitution compared to benzene and other electron-rich aromatic systems. Reactions such as Friedel-Crafts alkylation and acylation are generally difficult to achieve on unsubstituted pyrimidines.
For an electrophilic substitution to occur on a pyrimidine ring, the reaction typically requires either the presence of strong electron-donating groups on the ring to increase its nucleophilicity or highly reactive electrophiles under forcing conditions. The substitution pattern is also dictated by the electronic landscape of the ring, with the positions ortho and para to the ring nitrogens being the most electron-deficient.
The most common reagents for chloromethylation are chloromethyl methyl ether (MOMCl) and a combination of formaldehyde and hydrochloric acid (the Blanc chloromethylation).
The Blanc chloromethylation involves the in-situ generation of a reactive electrophile from formaldehyde and hydrogen chloride, often catalyzed by a Lewis acid like zinc chloride. The reaction mechanism proceeds through the formation of a hydroxymethyl cation or a related electrophilic species, which then attacks the aromatic ring.
Chloromethyl methyl ether is another potent chloromethylating agent. It is often used under Lewis acid catalysis to generate a highly electrophilic species that can react with less reactive aromatic systems.
Despite the potency of these reagents, their successful application for the direct chloromethylation of 2-(methylthio)pyrimidine at the 4-position has not been clearly established in the reviewed literature. The electron-withdrawing character of the pyrimidine ring likely poses a significant barrier to this transformation.
Optimization of Synthetic Protocols and Process Chemistry
Given the absence of a well-documented direct synthesis for this compound, a discussion on optimization must remain general, drawing from principles applied to other challenging electrophilic substitutions on heterocyclic systems.
Strategies for Enhanced Reaction Yield and Selectivity
To enhance the yield and selectivity of a hypothetical chloromethylation of 2-(methylthio)pyrimidine, several strategies could be explored.
Catalyst Selection: The choice of Lewis acid catalyst is crucial. Stronger Lewis acids could enhance the electrophilicity of the chloromethylating agent. A systematic screening of catalysts such as AlCl₃, FeCl₃, ZnCl₂, and SnCl₄ would be a starting point.
Solvent Effects: The reaction solvent can significantly influence the reaction rate and selectivity. Non-polar, aprotic solvents are typically used for Friedel-Crafts type reactions.
Temperature and Reaction Time: Optimization of the reaction temperature and time is a standard practice to maximize the yield of the desired product while minimizing the formation of byproducts.
Alternative Synthetic Approaches: In light of the challenges associated with direct electrophilic substitution, alternative synthetic routes might be more viable. These could include:
Functionalization of a pre-substituted pyrimidine: Starting with a pyrimidine already bearing a functional group at the 4-position that can be converted to a chloromethyl group. For instance, the reduction of a 4-formyl or 4-carboxy-2-(methylthio)pyrimidine followed by chlorination.
Ring construction: Building the desired pyrimidine ring from acyclic precursors that already contain the necessary substituents or their precursors.
Below is a table summarizing potential optimization parameters for a hypothetical chloromethylation reaction.
| Parameter | Potential Strategies | Rationale |
| Catalyst | Screening of Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂, SnCl₄) | To increase the electrophilicity of the chloromethylating agent and facilitate the reaction with the deactivated pyrimidine ring. |
| Solvent | Use of aprotic, non-polar solvents (e.g., CS₂, CH₂Cl₂, 1,2-dichloroethane) | To solubilize reactants and stabilize intermediates without interfering with the reaction. |
| Temperature | Gradual increase from low temperatures to find the optimal reaction window | To provide sufficient energy for the reaction to proceed while minimizing potential side reactions and decomposition. |
| Reagent Stoichiometry | Varying the molar ratio of 2-(methylthio)pyrimidine to the chloromethylating agent and catalyst | To find the optimal balance for conversion and to minimize poly-substitution or side reactions. |
It is important to reiterate that the direct chloromethylation of 2-(methylthio)pyrimidine to produce this compound is a challenging transformation that is not well-documented. Therefore, significant experimental investigation would be required to develop a viable and optimized synthetic protocol.
Approaches to Byproduct Minimization
In the synthesis of substituted pyrimidines, such as this compound, the minimization of byproducts is critical for ensuring high purity and yield. Strategic control over reaction parameters and selection of appropriate reagents are key to achieving this. For instance, in the synthesis of the related compound 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol (B145695) at approximately 20°C for two hours leads exclusively to the desired monosubstituted product in 89% yield. mdpi.comresearchgate.netresearchgate.net This highlights the importance of controlled temperature, reaction time, and stoichiometry in preventing the formation of disubstituted or other undesired byproducts.
The choice of solvent is another crucial factor in controlling byproduct formation. A patented process for producing 4-chloro-2-methylthiopyrimidines emphasizes the use of hydrocarbon solvents (like toluene) or ether solvents (like tetrahydrofuran) in place of halogenated solvents. google.com This approach not only addresses environmental concerns but also contributes to obtaining a high-purity product in high yield. google.com The reaction, which involves the chlorination of a 4-hydroxy-2-methylthiopyrimidine using phosphorus oxychloride in the presence of an organic base, demonstrates that solvent choice can significantly influence reaction pathway and purity. google.com For multi-step syntheses, such as those starting from 4,6-dichloro-2-(methylthio)pyrimidine to create more complex structures, each step must be carefully controlled to manage regioselectivity and prevent unwanted side reactions, thereby ensuring the primary reaction pathway is favored. mdpi.comresearchgate.netarkat-usa.org
| Factor | Approach to Minimize Byproducts | Rationale |
| Reaction Conditions | Precise control of temperature, reaction time, and stoichiometry. | Prevents over-reaction, di-substitution, and other side reactions, ensuring regioselectivity. |
| Solvent System | Use of non-halogenated hydrocarbon or ether solvents instead of chlorinated solvents. | Can improve reaction yield and purity while addressing environmental safety concerns. |
| Reagent Selection | Use of specific bases and chlorinating agents tailored to the substrate. | Enhances the selectivity of the desired transformation, reducing the formation of impurities. |
Influence of Catalytic Systems (e.g., Lewis Acids like ZnCl₂) on Reaction Kinetics
Catalytic systems play a significant role in the synthesis of heterocyclic compounds by influencing reaction rates and yields. Lewis acids, such as zinc chloride (ZnCl₂), are recognized for their effectiveness as catalysts in a wide array of organic reactions due to their low cost, ease of handling, and broad utility. sbq.org.br In syntheses involving pyrimidine derivatives, a Lewis acid like ZnCl₂ can accelerate key transformations by activating the substrate.
For example, in a [4+1] annulation reaction of alkylthio-substituted compounds, ZnCl₂ was identified as the most efficient Lewis acid catalyst among several tested metal chlorides. dicp.ac.cn The proposed mechanism involves the activation of the substrate by the Lewis acid, which facilitates a subsequent nucleophilic attack, thereby driving the reaction forward. dicp.ac.cn This principle can be applied to various steps in the synthesis of this compound, potentially enhancing the efficiency of chlorination or other substitution reactions.
Beyond Lewis acids, other types of catalysts are also employed. In the chlorination step for the synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine, a small amount of N,N-dimethylaniline is used as a catalyst in conjunction with the chlorinating agent, phosphorus oxychloride. google.com Such catalysts can significantly increase the rate of reaction, leading to higher throughput and potentially improved yields under industrial settings.
| Catalyst Type | Example | Potential Role in Synthesis |
| Lewis Acid | Zinc Chloride (ZnCl₂) | Activates the pyrimidine ring or a substituent, making it more susceptible to nucleophilic attack and accelerating reaction kinetics. |
| Organic Base | N,N-dimethylaniline | Can act as a catalyst in chlorination reactions using agents like phosphorus oxychloride, enhancing the reaction rate. |
Advanced Synthetic Techniques and Scalability Considerations
Application of Continuous Flow Reactor Technologies in Production
Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering numerous advantages over traditional batch processing, particularly for industrial-scale production. researchgate.net The application of microreactors or continuous flow systems provides superior control over reaction parameters due to very efficient mixing and rapid heat transfer, which is a result of the high surface-to-volume ratio. almacgroup.com These features are especially beneficial for managing exothermic reactions and for handling hazardous reagents safely. almacgroup.com
The precise control over residence time in a flow reactor can lead to higher yields and improved product quality. For instance, a polymerization reaction performed in a microreactor resulted in a significantly higher yield (87%) and a much lower Polydispersity Index (PDI) of 3.14 compared to the batch equivalent, which had a 50% yield and a PDI of 212. This demonstrates the potential for flow technology to produce a more consistent and pure product. Furthermore, scaling up a reaction in a continuous flow system can be more straightforward than in a batch process, often achieved by extending the operation time or by "numbering up" (running multiple reactors in parallel). almacgroup.com This approach avoids the challenges often associated with altering the geometry and thermal management of large batch reactors. researchgate.netalmacgroup.com
Industrial-Scale Synthesis Methodologies
For the industrial-scale synthesis of this compound, methodologies are selected based on cost-effectiveness, safety, environmental impact, and scalability. A key consideration is the selection of starting materials. The synthesis of related pyrimidines often begins with readily available and low-cost precursors like thiobarbituric acid, which can be converted in high yield to key intermediates such as 4,6-dichloro-2-(methylthio)pyrimidine. arkat-usa.org
The choice of solvents is also a critical factor in industrial synthesis. Processes that avoid halogenated solvents are preferred due to environmental regulations and safety concerns. A patented method for producing 4-chloro-2-methylthiopyrimidines specifies the use of hydrocarbon or ether solvents, which are more environmentally benign. google.com
| Consideration | Industrial-Scale Approach | Example/Rationale |
| Starting Materials | Selection of low-cost, readily available precursors. | Use of thiobarbituric acid for the synthesis of the pyrimidine core. arkat-usa.org |
| Solvent Use | Preference for non-halogenated, environmentally safer solvents. | Utilizing toluene or tetrahydrofuran instead of chloroform for chlorination steps. google.com |
| Process Efficiency | Employing high-yield, highly selective reaction steps. | Reactions that produce a single product in high yield minimize complex purification needs. mdpi.comresearchgate.net |
| Safety & Environment | Designing processes that minimize hazardous waste and energy consumption. | Continuous flow technology can contribute to safer production with less waste. researchgate.net |
Post-Synthetic Processing and Purification Techniques
Recrystallization Procedures for Compound Isolation
Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds like this compound. mt.com The process relies on the principle of differential solubility: the impure compound is dissolved in a suitable solvent at an elevated temperature to create a saturated solution, which upon gradual cooling, allows the desired compound to form pure crystals while the impurities remain dissolved in the mother liquor. mt.com
The selection of an appropriate solvent is the most critical step in developing a recrystallization procedure. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at its boiling point. Additionally, the solvent should not react with the compound and should be easily removable from the purified crystals.
A specific example from a related compound, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, shows it can be recrystallized from n-pentane at low temperatures (-60 °C) to yield colorless needles. mdpi.com This suggests that a nonpolar solvent might be effective for purifying similar pyrimidine derivatives. The general procedure for recrystallization involves the following steps:
Solvent Selection: Screening various solvents to find one with the optimal solubility profile.
Dissolution: Dissolving the impure solid in a minimum amount of the hot solvent.
Hot Filtration (if necessary): Removing any insoluble impurities from the hot solution.
Cooling: Allowing the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.
Collection and Washing: Separating the crystals from the mother liquor via filtration and washing them with a small amount of cold solvent to remove any adhering impurities.
Drying: Thoroughly drying the purified crystals to remove any residual solvent.
This structured approach is essential for achieving high chemical purity in the final product, a critical requirement for many applications of specialized chemical compounds. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
4-(chloromethyl)-2-methylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2S/c1-10-6-8-3-2-5(4-7)9-6/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQWXVFWJYLQFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501271017 | |
| Record name | 4-(Chloromethyl)-2-(methylthio)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501271017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944902-34-5 | |
| Record name | 4-(Chloromethyl)-2-(methylthio)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944902-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Chloromethyl)-2-(methylthio)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501271017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Preparative Routes for 4 Chloromethyl 2 Methylthio Pyrimidine
Preparative-Scale Purification
The purification of 4-(Chloromethyl)-2-(methylthio)pyrimidine, a key intermediate in various synthetic pathways, relies heavily on chromatographic techniques to isolate the compound from reaction byproducts and unreacted starting materials. Column chromatography, particularly flash chromatography using silica gel, is the most prevalent method for its preparative-scale purification. The successful separation is contingent on the appropriate selection of a stationary phase and a mobile phase (eluent) system, which is typically optimized using analytical thin-layer chromatography (TLC).
The principle of separation on silica gel, a polar stationary phase, involves the differential adsorption and desorption of components from the crude reaction mixture as the mobile phase passes through the column. Non-polar compounds tend to travel faster through the column, while more polar compounds are retained longer on the silica gel.
Method Development with Thin-Layer Chromatography (TLC)
Before performing preparative column chromatography, analytical TLC is employed to determine the optimal solvent system. A well-chosen eluent system should provide a good separation between the target compound and its impurities, with the Rf (retention factor) value for the desired product typically falling between 0.2 and 0.4 for effective column separation. For pyrimidine (B1678525) derivatives of similar polarity, solvent systems consisting of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent such as ethyl acetate or dichloromethane are commonly used. For instance, in the purification of the closely related analog, 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine, a mobile phase of n-hexane/dichloromethane (90:10) was utilized, yielding an Rf value of 0.16. mdpi.com This provides a valuable starting point for developing a separation method for this compound.
Preparative Column Chromatography Procedure
Once an appropriate solvent system is identified, the crude this compound is typically adsorbed onto a small amount of silica gel and dry-loaded onto the top of a packed silica gel column. The column is then eluted with the chosen mobile phase. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product. These fractions are then combined, and the solvent is removed under reduced pressure to yield the purified compound. While effective, it has been noted in the synthesis of related chloropyrimidines that purification by silica gel chromatography can sometimes be challenging and may lead to some loss of material. nih.gov
The following table outlines representative conditions for the purification of this compound based on standard laboratory practices for related heterocyclic compounds.
Table 1: Representative Parameters for Column Chromatography Purification
| Parameter | Description | Details |
|---|---|---|
| Stationary Phase | The solid adsorbent material packed into the column. | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | The solvent or solvent mixture that carries the sample through the stationary phase. | Hexane/Ethyl Acetate or Hexane/Dichloromethane gradient |
| Example Eluent Ratio | A typical starting ratio for method development, adjusted based on TLC results. | 9:1 to 4:1 Hexane/Ethyl Acetate |
| Elution Technique | The method of applying the mobile phase to the column. | Gravity flow or Flash Chromatography (using positive pressure) |
| Fraction Analysis | Method used to monitor the separation and identify pure fractions. | Thin-Layer Chromatography (TLC) with UV visualization |
Reactivity, Reaction Mechanisms, and Derivatization Chemistry of 4 Chloromethyl 2 Methylthio Pyrimidine
Reactivity Profile of the Chloromethyl Moiety
The chloromethyl group attached to the pyrimidine (B1678525) ring is a key site for nucleophilic attack. Its reactivity is amplified by the electronic properties of the heterocyclic system.
Nucleophilic Substitution Reactions and Their Scope
The carbon atom of the chloromethyl group is electrophilic and readily undergoes nucleophilic substitution reactions (SN). A variety of nucleophiles can displace the chloride anion, allowing for the introduction of diverse functionalities. The efficiency of these substitutions can be influenced by the nature of the leaving group. While chloride is a competent leaving group, analogous bromomethyl and iodomethyl derivatives exhibit enhanced reactivity, leading to higher yields in shorter reaction times. For instance, in the alkylation of pyrimidin-2(1H)-ones with related 4-(halomethyl)pyrimidines, the yield increases from moderate with the chloro derivative to high with the bromo and iodo analogues.
The scope of nucleophiles includes oxygen, nitrogen, and sulfur-based reagents. In systems containing multiple electrophilic sites, such as a chloro group on the pyrimidine ring in addition to the chloromethyl group, regioselectivity becomes a critical consideration. Studies on related pyrazolo[3,4-d]pyrimidines show that nucleophilic attack often occurs preferentially at the C4-chloro position on the ring over the chloromethyl group, highlighting the potent activation of the ring positions by the heterocyclic nitrogen atoms. nih.gov
Table 1: Nucleophilic Substitution at the Chloromethyl Position of Related Pyrimidines This table is illustrative of general reactivity trends for halomethylpyrimidines.
| Nucleophile | Halogen (X) in -CH₂X | Solvent | Base | Product Type | Typical Yield |
|---|---|---|---|---|---|
| Pyrimidin-2(1H)-one | Cl | Acetonitrile | K₂CO₃ | O-Alkylated Pyrimidine | Moderate |
| Pyrimidin-2(1H)-one | Br | Acetonitrile | K₂CO₃ | O-Alkylated Pyrimidine | High |
| Pyrimidin-2(1H)-one | I | Acetonitrile | K₂CO₃ | O-Alkylated Pyrimidine | Very High |
| Amines (e.g., R-NH₂) | Cl | THF | - | N-Alkylated Product | Variable |
| Thiolates (e.g., R-S⁻) | Cl | Ethanol (B145695) | NaOEt | Thioether | Good |
Mechanistic Insights into Electrophilic Reactivity Enhancement
The electrophilic character of the chloromethyl group's carbon atom is significantly enhanced by the pyrimidine ring. The two nitrogen atoms in the ring act as strong electron-withdrawing groups, reducing the electron density across the entire aromatic system. researchgate.net This inductive effect is transmitted to the exocyclic chloromethyl group, polarizing the C-Cl bond and making the carbon atom more positive and thus more susceptible to attack by nucleophiles. This inherent electronic deficiency makes the pyrimidine ring system and its substituents, like the chloromethyl group, key intermediates in the synthesis of more complex molecules. google.com The reaction typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, where the rate is dependent on both the substrate and the incoming nucleophile.
Formation of Carbon-Carbon and Carbon-Heteroatom Bonds at the Chloromethyl Site
The ability to form new carbon-carbon (C-C) and carbon-heteroatom bonds at the chloromethyl position is fundamental to its utility as a synthetic building block.
Carbon-Heteroatom Bond Formation:
C-O Bonds: As previously noted, the reaction of 4-(chloromethyl)pyrimidines with hydroxyl-containing nucleophiles, such as phenols or other heterocyclic ketones, in the presence of a base like potassium carbonate, leads to the formation of ethers.
C-N Bonds: Amines and related nitrogen nucleophiles can react with the chloromethyl group to form the corresponding substituted amines. This reaction is a standard method for introducing nitrogen-containing side chains.
C-S Bonds: Thiolates are effective nucleophiles for displacing the chloride to form thioethers, further expanding the range of accessible derivatives.
Carbon-Carbon Bond Formation: The formation of C-C bonds from the chloromethyl group typically requires a nucleophilic carbon source.
Alkylation of Soft Carbanions: A common strategy involves the reaction with soft carbanions, such as those derived from malonic esters or β-ketoesters. In the presence of a suitable base (e.g., sodium ethoxide), these reagents form enolates that can act as carbon nucleophiles to displace the chloride from the chloromethyl group, yielding a new C-C bond and extending the carbon chain.
Organometallic Reagents: While Grignard reagents often react with chloro-substituents directly on the pyrimidine ring, researchgate.net an alternative approach involves the formation of a Grignard reagent from a similar structure, chloromethyl methyl sulfide. rsc.org This suggests the potential for forming a pyrimidylmethyl Grignard reagent from 4-(chloromethyl)-2-(methylthio)pyrimidine, which could then react with various electrophiles to form C-C bonds. Cross-coupling reactions, such as the Suzuki or Stille couplings, are also powerful C-C bond-forming methods, though they are more commonly applied to halo-positions directly on the pyrimidine ring. researchgate.netmdpi.com
Transformations Involving the Methylthio Group
The 2-(methylthio) group is another key functional handle on the pyrimidine ring, offering distinct chemical transformations that complement the reactivity of the chloromethyl moiety.
Oxidation Reactions Leading to Sulfoxide (B87167) and Sulfone Derivatives
The sulfur atom of the methylthio group can be selectively oxidized to form the corresponding sulfoxide and sulfone derivatives. These transformations alter the electronic properties of the pyrimidine ring and provide access to new classes of compounds. The sulfone, in particular, is an excellent leaving group, activating the C2 position for subsequent nucleophilic aromatic substitution (SNAr) reactions.
Common oxidizing agents for this purpose include meta-chloroperbenzoic acid (m-CPBA), hydrogen peroxide, and potassium peroxymonosulfate (B1194676) (Oxone). google.com The degree of oxidation can often be controlled by the stoichiometry of the oxidizing agent and the reaction conditions. The use of one equivalent of oxidant under controlled temperatures typically favors the formation of the methylsulfinyl (sulfoxide) derivative, while an excess of the oxidant leads to the more stable methylsulfonyl (sulfone) product. google.comorganic-chemistry.org
Table 2: Oxidation of the 2-(Methylthio) Group in Pyrimidine Systems
| Starting Material | Oxidizing Agent | Molar Equivalents | Product |
|---|---|---|---|
| 2-(Methylthio)pyrimidine | m-CPBA | ~1 | 2-(Methylsulfinyl)pyrimidine |
| 2-(Methylthio)pyrimidine | m-CPBA | >2 | 2-(Methylsulfonyl)pyrimidine (B77071) |
| 2-(Methylthio)pyrimidine | Hydrogen Peroxide | Excess | 2-(Methylsulfonyl)pyrimidine |
| 2-(Methylthio)pyrimidine | Sodium Chlorite/HCl | Excess | 2-(Methylsulfonyl)pyrimidine mdpi.com |
Cleavage and Desulfurization Methodologies
The methylthio group can be removed or cleaved under specific reaction conditions.
Reductive Desulfurization: The most common method for the complete removal of the methylthio group is reductive desulfurization using Raney Nickel. researchgate.net This process replaces the C-S bond with a C-H bond, yielding the corresponding 2-unsubstituted pyrimidine derivative. This reaction is valuable for accessing pyrimidine scaffolds that are otherwise difficult to synthesize directly.
Nucleophilic Displacement: Under forcing conditions with certain powerful nucleophiles, the methylthio group itself can be displaced from the pyrimidine ring. For example, it has been shown that in some pyrimidine systems, the methylthio group can be displaced by a cyanide ion, although this is less common than substitution at a halogenated position. google.com This type of reaction demonstrates that the C2 position is also activated toward nucleophilic attack, a feature that is greatly enhanced upon oxidation to the sulfone.
Bioisosteric Considerations and Functional Group Transformations in Analogues
Bioisosteric replacement is a key strategy in medicinal chemistry for optimizing lead compounds by substituting a functional group with another that retains similar physical or chemical properties, thereby potentially improving biological activity, selectivity, or pharmacokinetic profiles. nih.gov The concept is highly relevant to analogues of this compound, where each functional group can be systematically replaced to modulate molecular properties.
The 2-(methylthio) group is a common subject of bioisosteric replacement. It can be oxidized to the corresponding sulfoxide or sulfone, altering its electronic properties and hydrogen bonding capacity. For instance, in analogues like 4-chloro-6-methoxy-2-(methylthio)pyrimidine, the methylthio group can be oxidized to a sulfone. mdpi.com This transformation significantly increases the group's electron-withdrawing character, enhancing the electrophilicity of the pyrimidine ring and making it more susceptible to nucleophilic attack. The resulting 2-(methylsulfonyl)pyrimidines are highly reactive towards nucleophiles like amines. nih.govresearchgate.net
The 4-(chloromethyl) group is another key site for modification. The chlorine atom can be displaced by various nucleophiles to introduce new functionalities. A common bioisosteric transformation is the replacement of the chloro group with fluorine to enhance metabolic stability or with other halides to fine-tune reactivity. Furthermore, the entire chloromethyl group can be considered a bioisostere for other functionalities. For example, replacing it with a hydroxymethyl or aminomethyl group after nucleophilic substitution can introduce hydrogen bond donor capabilities.
Functional group transformations on close analogues are well-documented and provide a roadmap for the derivatization of the title compound. A versatile analogue, 4-chloro-6-methoxy-2-(methylthio)pyrimidine, can undergo Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups at the C4 position, amine or alcohol displacement of the C4 chloride, and oxidation of the methylthio group to sulfone. mdpi.com These transformations highlight the modular nature of this pyrimidine scaffold, allowing for the systematic exploration of chemical space around the core.
Functionalization and Modification of the Pyrimidine Ring System
The functionalization of the pyrimidine ring itself, beyond its existing substituents, is crucial for creating advanced analogues. The electron-deficient nature of the pyrimidine ring makes direct C-H functionalization challenging but also presents unique opportunities for regioselective reactions. rsc.orgresearchgate.net
The primary sites for functionalization on this compound are the C4-chloromethyl group and the C2-methylthio group. The chloromethyl group is highly electrophilic and readily undergoes SN2 reactions with a wide array of nucleophiles (e.g., amines, thiols, alcohols, carboxylates), allowing for the attachment of diverse side chains at a peripheral position. In a related system, ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, reaction with thiophenolates can lead to direct nucleophilic substitution of the chloride. researchgate.net
Functionalization can also be directed at the pyrimidine ring's carbon atoms. The C5 position is the most likely site for electrophilic attack, should conditions permit, though this is difficult on an already electron-poor ring. More commonly, functionalization involves nucleophilic aromatic substitution (SNAr). In related di-substituted pyrimidines, such as 4,6-dichloro-2-(methylthio)pyrimidine, selective substitution of one chloro group over another can be achieved by carefully controlling reaction conditions. For example, reaction with sodium ethoxide in ethanol at room temperature leads to the regioselective mono-displacement of the C6-chloro group. mdpi.com Similarly, using 2-chloro-4-(phenylthio)pyrimidine (B1628817) allows for regioselective functionalization strategies at the C2 and C4 positions with various nucleophiles. digitellinc.com
The C2-methylthio group can also be displaced by strong nucleophiles, although it is generally less labile than a chloro substituent at the same position. rsc.org However, upon oxidation to a methylsulfonyl group (-SO₂CH₃), it becomes an excellent leaving group, enabling facile substitution at the C2 position. nih.govresearchgate.net This two-step process is a key strategy for introducing amines and other nucleophiles at C2.
The stability and reactivity of the pyrimidine ring are heavily influenced by the electronic properties of its substituents. The two nitrogen atoms in the pyrimidine ring are inherently electron-withdrawing, making the ring system electron-deficient. The addition of further electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can either amplify or attenuate this effect, respectively.
The nature and position of substituents dictate the outcome of reactions. For example, in the reduction of pyrimidine derivatives with lithium aluminum hydride (LiAlH₄), the presence of an EWG (like an ester or cyano group) at the C5 position can promote the reduction of the ring itself to a dihydropyrimidine (B8664642) derivative. researchgate.net This occurs because the EWG further reduces the electron density of the ring, making it susceptible to hydride attack. researchgate.net Conversely, an EDG (like an amino group) at the C4 position can increase the electron density of the ring, disfavoring ring reduction and leading to the "normal" reduction of other functional groups. researchgate.net
A systematic study on 2-sulfonylpyrimidines demonstrated that the reactivity towards nucleophilic substitution is highly dependent on the substituents at the C4, C5, and C6 positions. nih.gov EWGs at the C5 position had the most significant rate-enhancing effect. For instance, a trifluoromethyl group at the C4 position can make a 2-sulfonylpyrimidine derivative approximately 1750 times more reactive than an analogue with a less withdrawing group. nih.gov This highlights the profound control that peripheral substituents exert on the reactivity of the core heterocyclic system.
Comprehensive Derivatization Strategies for Advanced Synthesis
Esterification and saponification are fundamental reactions for modifying the functional groups attached to the pyrimidine core, enabling the synthesis of prodrugs or intermediates for further coupling reactions.
Esterification: The 4-(chloromethyl) group provides a direct handle for esterification via nucleophilic substitution. Reaction of this compound with a carboxylate salt (e.g., sodium acetate) in a suitable polar aprotic solvent would yield the corresponding ester, 4-(acetoxymethyl)-2-(methylthio)pyrimidine. This is a standard Williamson-type synthesis where the carboxylate anion acts as the nucleophile, displacing the chloride. The synthesis of related pyrimidine oxy-acetate derivatives has been reported, demonstrating the viability of this approach. researchgate.net
Saponification: The reverse reaction, saponification, is the hydrolysis of an ester back to a carboxylic acid and an alcohol. nii.ac.jpyoutube.com For an ester derivative such as 4-(acetoxymethyl)-2-(methylthio)pyrimidine, treatment with a strong base like sodium hydroxide (B78521) in an aqueous or alcoholic solution would cleave the ester bond. youtube.com This reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The process is typically irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is resonance-stabilized and unreactive towards the alcohol byproduct. youtube.com Subsequent acidification is required to obtain the neutral 4-(hydroxymethyl)-2-(methylthio)pyrimidine product. The efficiency and selectivity of ester hydrolysis can be influenced by factors like steric hindrance and the use of catalysts or co-solvents. researchgate.netmdpi.com
The table below outlines the transformation between the chloromethyl compound and its ester and alcohol derivatives.
| Starting Material | Reagent(s) | Product | Reaction Type |
| This compound | Sodium Acetate (CH₃COONa) | 4-(Acetoxymethyl)-2-(methylthio)pyrimidine | Esterification (SN2) |
| 4-(Acetoxymethyl)-2-(methylthio)pyrimidine | 1. NaOH (aq) 2. H₃O⁺ | 4-(Hydroxymethyl)-2-(methylthio)pyrimidine | Saponification |
Reduction and oxidation reactions offer powerful methods to modify the substituents on the pyrimidine ring, altering their chemical nature and reactivity.
Oxidation: The 2-(methylthio) group is readily oxidized to afford the corresponding sulfoxide or sulfone. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA), potassium peroxymonosulfate (Oxone®), or hydrogen peroxide. google.com The resulting 2-(methylsulfonyl)pyrimidine is a particularly valuable intermediate. The methylsulfonyl group is a strong EWG and an excellent leaving group, which dramatically activates the C2 position for nucleophilic aromatic substitution. nih.govresearchgate.net This allows for the introduction of a wide variety of nucleophiles at a position that is otherwise relatively inert.
Reduction: The reduction of pyrimidine derivatives can affect both the ring and its substituents. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing ester and amide functionalities. researchgate.net For example, the reduction of ethyl 2-(methylthio)pyrimidine-5-carboxylate with LiAlH₄ does not yield the expected alcohol exclusively. Instead, a major product is the 1,6-dihydropyrimidine derivative, resulting from the reduction of the pyrimidine ring itself. researchgate.net This highlights that the electron-deficient nature of the pyrimidine ring, enhanced by the ester substituent, makes it competitive for hydride attack. The reduction of the 4-(chloromethyl) group is also possible, typically yielding the 4-methyl derivative, although this can be challenging to achieve selectively in the presence of other reducible groups.
The table below summarizes key oxidation and reduction reactions for this class of compounds.
| Functional Group | Reagent(s) | Product Functional Group | Reaction Type |
| 2-(Methylthio) | m-CPBA or Oxone® | 2-(Methylsulfonyl) | Oxidation |
| 5-Ester | LiAlH₄ | 5-Ester (in a 1,6-dihydropyrimidine ring) | Ring Reduction |
| 4-Chloromethyl | LiAlH₄ or other hydride source | 4-Methyl | Reduction |
Conversion of Nitrile to Tetrazolyl Moieties in Related Structures
The transformation of a nitrile group into a 1H-tetrazole ring is a significant synthetic tool in medicinal chemistry. The tetrazole moiety is often considered a bioisostere of a carboxylic acid group, potentially improving a compound's metabolic stability and pharmacokinetic profile. youtube.com This conversion is typically achieved through a [3+2] cycloaddition reaction between an organonitrile and an azide (B81097) source, most commonly sodium azide. youtube.comnih.gov
The reaction mechanism can proceed through different pathways, including a concerted cycloaddition or a stepwise process involving the formation of an imidoyl azide intermediate. nih.gov The activation of the nitrile is a key step and can be facilitated by either Brønsted or Lewis acids. youtube.comnih.govorganic-chemistry.org Density functional theory (DFT) calculations suggest that the reaction involves a nitrile activation step, and the energy barriers for this transformation are strongly influenced by the electronic nature of the substituent on the nitrile. nih.gov
In the context of pyrimidine-containing structures, this conversion allows for the introduction of the tetrazole ring onto molecules that already possess a core heterocyclic scaffold. For example, o-aminonitriles on a pyrazole (B372694) ring, a related nitrogen heterocycle, can be used as precursors for condensed pyrimidine systems. uminho.ptresearchgate.net The reaction of nitriles with sodium azide can be catalyzed by various agents, including zinc salts, which makes the process amenable to a range of substrates, including aromatic and alkyl nitriles, in aqueous media. organic-chemistry.orgorganic-chemistry.org This method is advantageous as it often proceeds under mild conditions with high yields and can be performed safely in water, minimizing the risk associated with hydrazoic acid. organic-chemistry.org
Table 1: Examples of Nitrile to Tetrazole Conversion
| Organonitrile Substrate | Catalyst/Reagents | Solvent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Benzonitrile | Sodium Azide, Ammonium (B1175870) Chloride | DMF | Heating | 5-Phenyl-1H-tetrazole | 22 (crude) | youtube.com |
| Aromatic Nitriles | Sodium Azide, Zinc Salts | Water | 100 °C | 5-Aryl-1H-tetrazoles | High | organic-chemistry.org |
| Various Nitriles | Sodium Azide, Zinc(II) Chloride | Isopropanol | Reflux | 5-Substituted-1H-tetrazoles | Very Good | organic-chemistry.org |
| Organonitriles | Sodium Azide, Co(II) Complex | DMSO | 110 °C, 12 h | 5-Substituted-1H-tetrazoles | Excellent | acs.org |
This table is interactive. Click on the headers to sort the data.
Reduction of Nitro Compounds to Amino Compounds
The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis, providing a crucial route to amino-substituted aromatic and heteroaromatic compounds. google.comacs.org These amino derivatives are vital intermediates in the synthesis of pharmaceuticals and other fine chemicals. A variety of methods exist for this reduction, with catalytic hydrogenation and chemical reduction being the most common. google.comorganic-chemistry.org
Catalytic hydrogenation, often employing catalysts like palladium, platinum, or nickel, is a widely used method. umich.edu However, a significant challenge in multi-step syntheses, particularly with complex molecules like substituted pyrimidines, is the chemoselectivity of the reduction. organic-chemistry.org The chosen method must selectively reduce the nitro group without affecting other sensitive functional groups that may be present in the molecule, such as halogens, esters, or the pyrimidine ring itself. acs.orgorganic-chemistry.org
Various chemical reducing systems have been developed to offer greater chemoselectivity. For instance, the combination of trichlorosilane (B8805176) with a tertiary amine has been shown to be a mild and highly selective metal-free method for reducing both aromatic and aliphatic nitro groups. google.comorganic-chemistry.org This system tolerates many functional groups that are susceptible to reduction under standard hydrogenation conditions. Other systems, such as those using iron in the presence of calcium chloride or tetrahydroxydiboron, also provide high selectivity and are effective under mild conditions, often in environmentally benign solvents like water. organic-chemistry.org
Table 2: Selected Methods for Chemoselective Nitro Group Reduction
| Reagent/Catalyst | Conditions | Substrate Scope | Tolerated Functional Groups | Reference |
|---|---|---|---|---|
| HSiCl₃, Tertiary Amine | Mild, Metal-free | Aromatic & Aliphatic | Wide range of functional groups | organic-chemistry.org |
| Fe/CaCl₂ | Catalytic Transfer Hydrogenation | Aromatic | Halides, carbonyl, aldehyde, ester, nitrile | organic-chemistry.org |
| Tetrahydroxydiboron, 4,4'-bipyridine | Room Temp, 5 min, Metal-free | Aromatic | Vinyl, ethynyl, carbonyl, halogen | organic-chemistry.org |
| Au/TiO₂-Et₃SiH | Heterogeneous Transfer Hydrogenation | Aromatic | Tolerates other reducible groups for selective amine formation | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Selective Deprotection Methodologies in Multi-Step Syntheses
In the course of complex, multi-step syntheses involving scaffolds like the pyrimidine ring, the use of protecting groups is essential. cem.com These groups temporarily block reactive functional sites, such as hydroxyl or amino groups, preventing them from undergoing unintended reactions while other parts of the molecule are being modified. cem.comnih.gov A critical aspect of this strategy is the subsequent removal of the protecting group, or deprotection, which must be accomplished selectively without altering the newly constructed parts of the molecule. tandfonline.com
The choice of a protecting group is dictated by its stability to a range of reaction conditions and the ease and selectivity of its removal. tandfonline.com For pyrimidine derivatives, particularly nucleosides, various protecting groups are employed. For example, the benzyloxymethyl (BOM) group has been used to protect the nitrogen atoms of the pyrimidine ring. A key advantage of the N-BOM group is its stability to numerous reaction conditions and its selective removal using trifluoroacetic acid (TFA), a method that is compatible with base-sensitive groups and nucleosidic linkages. tandfonline.com
Similarly, the diphenylmethyl (DPM) group is used for the protection of hydroxyl functions. nih.gov While often removed under hydrogenation conditions, which might not be suitable for molecules containing reducible groups, alternative deprotection protocols are necessary. The development of mild and selective deprotection methods is a continuous area of research, aiming to improve the efficiency and applicability of multi-step synthetic routes. nih.govacs.org
Table 3: Selective Deprotection of Protecting Groups in Pyrimidine-Related Syntheses
| Protecting Group | Protected Functionality | Deprotection Reagent | Key Features of Deprotection | Reference |
|---|---|---|---|---|
| Benzyloxymethyl (BOM) | Pyrimidine/Dihydropyrimidine Nitrogen | Trifluoroacetic Acid (TFA) | Selective removal, compatible with base-sensitive groups and esters | tandfonline.com |
| Diphenylmethyl (DPM) | Hydroxyl Groups | PdCl₂ Catalyst (for protection), Hydrogenation (for deprotection) | Deprotection typically via hydrogenation; alternative methods sought for sensitive substrates | nih.gov |
| N-Phenylcarbamoyl | Hydroxyl Groups | Boc₂O, Bu₄NNO₂ | Mild conditions, yields alcohol without affecting other protecting groups | acs.org |
This table is interactive. Click on the headers to sort the data.
Formation of Acid and Base Salts for Compound Modification
The final physical form of a synthesized active compound is critical for its utility, particularly in pharmaceutical applications. Converting a compound, such as a pyrimidine derivative, from its free base form into a salt is a common strategy to optimize its physicochemical properties. google.com The most important of these properties often include crystallinity, aqueous solubility, and stability (both thermal and light). google.com
The selection of an appropriate counter-ion for salt formation is not always straightforward. For a series of pyrimidine-based antiviral compounds, standard salt formation using hydrochloric acid (HCl), which is effective for many related derivatives, resulted in non-crystalline oils unsuitable for pharmaceutical formulation. google.com This necessitated a broader investigation into other acids.
A systematic study revealed that the pKa of the acid was a critical factor. Very strong acids, such as mineral acids (HCl, H₂SO₄) and methanesulfonic acid, led to the decomposition of the pyrimidine free base. google.com Conversely, a range of arylsulfonic acids were found to successfully form crystalline, stable salts with improved properties, including enhanced oral bioavailability compared to the free base. google.com The interaction between pyrimidine bases and carboxylic acids is also a well-studied area, leading to the formation of molecular complexes or salts through hydrogen bonding. researchgate.net This highlights that the successful modification of a compound through salt formation requires careful empirical screening of various acid or base partners.
Table 4: Acid Screening for Salt Formation with a Pyrimidine Derivative
| Acid | pKa | Result of Salt Formation Attempt |
|---|---|---|
| Hydrochloric Acid | < -1.2 | Oil / Decomposition |
| Sulfuric Acid | < -1.2 | Decomposition |
| Nitric Acid | < -1.2 | Decomposition |
| Methanesulfonic Acid | < -1.2 | Decomposition |
| Benzenesulfonic Acid | > -1.2 | Crystalline Solid |
| p-Toluenesulfonic Acid | > -1.2 | Crystalline Solid |
| 2-Naphthalenesulfonic Acid | > -1.2 | Crystalline Solid |
Data sourced from patent literature on pyrimidine-based antiviral agents. google.com This table is interactive. Click on the headers to sort the data.
Applications of 4 Chloromethyl 2 Methylthio Pyrimidine in Advanced Organic Synthesis
Versatility as a Core Synthetic Building Block
The synthetic utility of 4-(Chloromethyl)-2-(methylthio)pyrimidine stems from the differential reactivity of its functional groups. The chloromethyl group serves as a potent electrophile, readily participating in nucleophilic substitution reactions. This allows for the introduction of a wide variety of substituents at the 4-position of the pyrimidine (B1678525) ring. Concurrently, the 2-methylthio group can be retained, oxidized to a sulfoxide (B87167) or sulfone to enhance its leaving group ability, or displaced by other nucleophiles, offering a secondary point of modification. This dual functionality enables chemists to strategically elaborate the pyrimidine core in a stepwise and controlled manner.
The inherent reactivity of this compound makes it an ideal starting material for the synthesis of fused heterocyclic systems. The chloromethyl group can react with binucleophilic reagents to construct new rings fused to the pyrimidine core. For instance, reaction with compounds containing both a nucleophilic nitrogen and another nucleophilic center (such as oxygen, sulfur, or another nitrogen) can lead to the formation of bicyclic and polycyclic heteroaromatic systems.
One prominent application is in the synthesis of thieno[2,3-d]pyrimidines, a class of compounds known for their diverse biological activities. While direct examples using this compound are not extensively documented, the analogous reactivity of related chloropyrimidines suggests a viable synthetic route. nih.gov The general strategy would involve the reaction of this compound with a thiophene precursor, leading to the annulation of the thiophene ring onto the pyrimidine scaffold.
Similarly, the synthesis of other fused systems like furo[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines can be envisioned through analogous synthetic strategies, underscoring the potential of this building block in generating molecular diversity.
| Fused Heterocyclic System | Potential Synthetic Approach |
| Thieno[2,3-d]pyrimidines | Cyclization with a thiophene precursor. |
| Furo[2,3-d]pyrimidines | Reaction with a furan precursor. |
| Pyrrolo[2,3-d]pyrimidines | Condensation with a pyrrole precursor. |
In the realm of total synthesis of natural products, the strategic introduction of key functional groups is paramount. This compound can serve as a crucial intermediate, allowing for the late-stage functionalization of a complex molecule or the introduction of a pyrimidine moiety into a larger synthetic framework. The ability to selectively react the chloromethyl group without affecting other functionalities in a complex substrate is a significant advantage.
Although specific examples of the use of this compound in completed total syntheses are not prevalent in the literature, its potential is evident. The pyrimidine core is a feature of many natural products, and the versatility of this building block would allow for efficient fragment coupling and subsequent elaboration to achieve the target molecule.
Synthesis of Pyrimidine-Containing Scaffolds for Chemical Biology Research
The pyrimidine scaffold is a common feature in molecules designed to probe biological systems. The ability to systematically modify the substituents on the pyrimidine ring is essential for understanding how these molecules interact with their biological targets.
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and chemical biology. These studies involve the systematic modification of a lead compound to understand which parts of the molecule are essential for its biological activity. The dual reactivity of this compound provides an excellent platform for generating libraries of diverse pyrimidine derivatives for SAR studies.
By reacting the chloromethyl group with a variety of nucleophiles (e.g., amines, alcohols, thiols), a diverse set of substituents can be introduced at the 4-position. Subsequently, the 2-methylthio group can be modified, for example, by oxidation followed by nucleophilic displacement, to introduce further diversity at the 2-position. This systematic approach allows for a thorough exploration of the chemical space around the pyrimidine core, providing valuable insights into the structural requirements for biological activity. nih.govnih.gov
| Position of Modification | Type of Reaction | Potential Substituents |
| 4-position (via chloromethyl) | Nucleophilic Substitution | Amines, Alcohols, Thiols, Carboxylates |
| 2-position (via methylthio) | Oxidation then Nucleophilic Substitution | Amines, Alcohols, Alkoxides |
Precursor in Medicinal Chemistry Research and Drug Discovery Programs
The pyrimidine ring is a key component of many approved drugs and clinical candidates, particularly in the area of oncology. Its ability to form key hydrogen bonding interactions with biological targets makes it a favored scaffold in drug design.
Protein kinases are a major class of drug targets, and many kinase inhibitors feature a pyrimidine core that mimics the adenine ring of ATP. nih.govnih.govrsc.org The development of potent and selective kinase inhibitors often relies on the synthesis of a large number of analogues to optimize binding affinity and pharmacokinetic properties.
This compound is a valuable precursor for the synthesis of kinase inhibitor scaffolds. The chloromethyl group can be used to introduce side chains that occupy specific pockets within the kinase active site, while the 2-methylthio group can be displaced by amines to install fragments that interact with the hinge region of the kinase. ed.ac.uk This modular approach to synthesis is highly advantageous in drug discovery programs, enabling the rapid generation of diverse compound libraries for high-throughput screening and lead optimization.
| Kinase Inhibitor Scaffold | Role of this compound |
| Substituted Pyrimidines | Provides the core pyrimidine ring with handles for substitution at the 2 and 4-positions. |
| Fused Pyrimidine Systems | Serves as a starting material for the construction of bicyclic kinase inhibitor scaffolds. |
Development of Novel Cyclic Urea Derivatives
The synthesis of cyclic ureas is of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. While direct literature on the use of this compound for this purpose is not abundant, its chemical structure suggests a plausible pathway for the construction of novel cyclic urea derivatives. The reactive chloromethyl group at the C4 position of the pyrimidine ring serves as a key electrophilic site.
A potential synthetic strategy involves a two-step process. Initially, the chloromethyl group can undergo nucleophilic substitution with a diamine. This reaction would lead to the formation of an intermediate where the pyrimidine moiety is linked to the diamine. The subsequent step would involve an intramolecular cyclization to form the urea ring. This cyclization could be achieved through various methods, such as reaction with phosgene or a phosgene equivalent, or by using carbon dioxide under specific catalytic conditions. rsc.org The methylthio group at the C2 position can be retained or further modified to modulate the physicochemical properties of the final cyclic urea derivatives.
This approach allows for the generation of a library of pyrimidine-annulated cyclic ureas with potential applications as therapeutic agents. The pyrimidine core is a well-known pharmacophore, and its combination with a cyclic urea moiety could lead to compounds with unique biological activities. nih.gov
Table 1: Potential Synthesis of Cyclic Urea Derivatives
| Step | Reactants | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | This compound, Diamine (e.g., ethylenediamine) | Base (e.g., triethylamine), Solvent (e.g., DMF) | N-(2-aminoethyl)-1-(2-(methylthio)pyrimidin-4-yl)methanamine |
| 2 | Intermediate from Step 1 | Phosgene or CO₂/CeO₂ catalyst | 1-(2-(methylthio)pyrimidin-4-yl)methyl)imidazolidin-2-one |
Precursor in Agrochemical Chemistry Research
The pyrimidine scaffold is a cornerstone in the development of modern agrochemicals, particularly fungicides. The structural attributes of this compound make it an attractive precursor for the synthesis of novel fungicidal agents and metabolically stable analogues.
Pyrimidine derivatives are known to exhibit a broad spectrum of fungicidal activities. nih.gov The chloromethyl group of this compound provides a convenient handle for introducing various toxophoric moieties. For instance, it can react with phenols, thiophenols, or other nucleophiles to generate a diverse range of derivatives. The methylthio group can also be oxidized to the corresponding sulfoxide or sulfone, which can further enhance the biological activity.
A related compound, 4-chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine, is noted for its use in the manufacture of fungicides. This suggests that the core structure of this compound is amenable to the development of effective fungicidal agents. The synthesis of new derivatives would typically involve the displacement of the chloride with a suitable nucleophile, followed by biological screening to identify compounds with potent antifungal properties.
A significant challenge in the development of agrochemicals is ensuring their metabolic stability in the environment and in target organisms. The modification of a lead compound to enhance its metabolic stability is a key aspect of agrochemical research. The this compound scaffold offers several opportunities for such modifications.
For instance, the introduction of fluorine atoms or other metabolically robust groups into the molecule can block sites of oxidative metabolism. The methylthio group can be a site of metabolic transformation, and its replacement with other functional groups could lead to more stable analogues. By systematically modifying the structure of derivatives obtained from this compound, researchers can design new agrochemicals with improved persistence and efficacy.
Utility in Bioconjugation and Peptide Chemistry for Synthetic Modifications
The selective modification of biomolecules is a powerful tool in chemical biology and drug discovery. The reactive nature of this compound makes it a candidate for applications in bioconjugation and peptide chemistry, including isotope labeling and PEGylation.
Stable isotope labeling is a crucial technique for the quantitative analysis of proteins and peptides by mass spectrometry. While specific applications of this compound in this context are not widely reported, its structure suggests a potential role as a labeling reagent.
A hypothetical approach would involve the synthesis of an isotopically labeled version of this compound, for example, with ¹³C or ¹⁵N incorporated into the pyrimidine ring or with deuterium in the methyl or chloromethyl groups. This labeled reagent could then be used to selectively modify cysteine residues in peptides or proteins. The methylthio group could be activated for nucleophilic attack by a cysteine thiol, or the chloromethyl group could react directly with the thiol, leading to the covalent attachment of the isotopic tag. This would enable the relative or absolute quantification of the modified biomolecules. biosyntan.denih.govbiophysics-reports.org
Table 2: Potential Isotope Labeling Strategy
| Isotope | Labeling Position | Rationale |
|---|---|---|
| ¹³C, ¹⁵N | Pyrimidine ring | Provides a distinct mass shift for mass spectrometry-based quantification. |
| ²H (Deuterium) | Methyl or Chloromethyl group | A cost-effective method for introducing a mass tag. |
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to biomolecules, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. nih.govmdpi.com The this compound moiety could be utilized as a linker for PEGylation.
A potential strategy would involve the functionalization of a PEG polymer with a nucleophilic group that can react with the chloromethyl group of the pyrimidine derivative. Alternatively, the pyrimidine could be first attached to the target biomolecule, followed by the attachment of the PEG chain to another position on the pyrimidine ring. The methylthio group could also be a point of attachment for the PEG chain after suitable chemical modification. This approach would allow for the site-specific PEGylation of biomolecules, potentially leading to improved therapeutic efficacy.
Techniques for Disulfide Bond Formation
In protein chemistry, disulfide bonds (R-S-S-R') are covalent linkages formed from the oxidation of the thiol groups (-SH) of two cysteine residues. These bonds are critical for stabilizing the tertiary and quaternary structures of many proteins. While this compound does not directly participate in the oxidative formation of disulfide bonds, its high reactivity toward cysteine's nucleophilic thiol group provides a strategy to form stable thioether linkages (R-S-CH₂-R'), which are often used as robust and irreversible mimics of disulfide bonds in synthetic protein conjugates.
The reaction involves the nucleophilic attack of the deprotonated thiol group (thiolate) of a cysteine residue on the electrophilic carbon of the chloromethyl group. This results in a stable carbon-sulfur bond and the elimination of a chloride ion. This thioether linkage is highly stable under physiological conditions and is not susceptible to the reducing agents that would cleave a disulfide bond. Therefore, while not a method for creating disulfide bonds, the reaction of this compound with cysteines is a key technique for creating permanent, site-specific linkages in or between peptides and proteins where a disulfide bond might otherwise be found or desired. This method is central to creating stable antibody-drug conjugates, labeled proteins, and other functional bioconjugates. nih.govexplorationpub.comnih.gov
Conjugation with Protein Carriers (e.g., KLH, BSA, OVA)
Small molecules, often referred to as haptens, are typically not immunogenic on their own. To elicit an antibody response for use in immunoassays or vaccine development, these haptens must be covalently attached to larger, immunogenic carrier proteins. nih.govnih.govcreative-biolabs.com this compound can function as a hapten or as a linker to attach other haptens to these carriers. The conjugation process leverages the reactivity of the chloromethyl group with nucleophilic amino acid side chains on the protein surface.
The primary targets for alkylation on carrier proteins are:
ε-amino group of Lysine: This is the most abundant nucleophile on the surface of most proteins. The reaction forms a secondary amine linkage.
Thiol group of Cysteine: Although less abundant, the thiol group is a highly potent nucleophile and reacts efficiently to form a stable thioether bond. nih.gov
The choice of carrier protein can influence the magnitude and specificity of the immune response. Keyhole Limpet Hemocyanin (KLH), Bovine Serum Albumin (BSA), and Ovalbumin (OVA) are commonly used carriers, each with distinct properties. researchgate.net The selection depends on the specific application, the desired immunogenicity, and the need to avoid cross-reactivity in subsequent assays. researchgate.net
| Carrier Protein | Abbreviation | Molecular Weight (kDa) | Source | Key Features |
|---|---|---|---|---|
| Keyhole Limpet Hemocyanin | KLH | 4,500 - 13,000 | Megathura crenulata (giant keyhole limpet) | Highly immunogenic due to large size and foreignness to mammals; provides numerous sites for conjugation. |
| Bovine Serum Albumin | BSA | ~67 | Cattle serum | Well-characterized, highly soluble, and contains numerous lysine residues for conjugation. Often used as a blocking agent in immunoassays. |
| Ovalbumin | OVA | ~45 | Chicken egg white | Less immunogenic than KLH but useful as a secondary or control carrier protein to assess hapten-specific antibody responses. |
Site-Specific Functionalization via Acetylation, Amination, Methylation
Once this compound is conjugated to a target molecule, the pyrimidine ring itself can potentially undergo further chemical modification. This allows for the site-specific introduction of additional functionality. While specific research detailing these subsequent modifications on a this compound conjugate is limited, the principles of heterocyclic chemistry suggest that amination, acetylation, and methylation could be explored.
Amination: The pyrimidine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic aromatic substitution. While the 2-methylthio group is a relatively poor leaving group compared to a halogen, displacement by amines could potentially be achieved under specific conditions, such as palladium catalysis or with highly reactive amine nucleophiles. google.com This would introduce a primary, secondary, or tertiary amine, which could alter solubility, carry a charge, or serve as a handle for further derivatization.
Acetylation: Direct acetylation of the pyrimidine ring (an electrophilic substitution) is generally difficult due to its electron-deficient nature. However, if an amino group were first introduced onto the ring via amination, that amino group could be readily acetylated using reagents like acetic anhydride or acetyl chloride. This modification neutralizes the charge of a protonated amine and can alter the hydrogen-bonding capabilities of the conjugate.
Methylation: The nitrogen atoms within the pyrimidine ring are nucleophilic and can be methylated using electrophilic methylating agents like methyl iodide. This would result in a quaternary ammonium (B1175870) salt, introducing a permanent positive charge. Such a modification would significantly impact the solubility and ionic interactions of the entire conjugate.
| Functionalization | Potential Reagent(s) | Functional Group Introduced | Potential Impact on Conjugate |
|---|---|---|---|
| Amination | Ammonia, Primary/Secondary Amines (with catalyst) | -NH₂, -NHR, -NR₂ | Adds nucleophilic site, can be protonated to add positive charge. |
| Acetylation (of an introduced amine) | Acetic Anhydride, Acetyl Chloride | -NHC(O)CH₃ | Neutralizes charge, alters H-bonding profile. |
| Methylation (of ring nitrogen) | Methyl Iodide (CH₃I) | -N⁺-CH₃ | Introduces a permanent positive charge, increases hydrophilicity. |
Biotin Labeling and Fluorescence Tagging
Biotin and fluorescent dyes are invaluable tools in biochemistry for the detection, purification, and visualization of proteins and other biomolecules. This compound can serve as a stable, covalent linker for attaching these tags to a target of interest.
The general strategy involves using a derivative of biotin or a fluorescent dye that contains a nucleophilic functional group (e.g., a primary amine or a thiol). This nucleophilic tag can then react with the electrophilic chloromethyl group of the pyrimidine linker, forming a stable covalent bond. The resulting reagent—a pyrimidine linker pre-loaded with a tag—can then be used to label proteins or other molecules, although it is more common to attach the pyrimidine linker to the target first, followed by a reaction to add the tag if the pyrimidine ring has been appropriately functionalized.
Alternatively, and more directly, this compound can be used to label a biomolecule that has been pre-modified with a tag containing a nucleophile. For instance, a protein could be labeled with a biotin reagent that contains a free thiol, which would then be a target for alkylation by the chloromethyl pyrimidine compound.
Biotin Labeling: The high-affinity interaction between biotin and streptavidin is widely exploited for detection and purification. Attaching a biotin moiety allows the labeled protein to be easily captured on streptavidin-coated surfaces or detected using streptavidin-enzyme conjugates. thieme.de
Fluorescence Tagging: Covalently attaching a fluorescent dye (fluorophore) allows for the visualization of the target molecule using fluorescence microscopy, flow cytometry, or its quantification via fluorometry. google.commit.edumit.edu The choice of dye depends on the instrumentation available and the potential for spectral overlap with other fluorescent components in the system.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Common Color |
|---|---|---|---|
| Fluorescein (FITC) | ~494 | ~521 | Green |
| Rhodamine (TRITC) | ~557 | ~576 | Red-Orange |
| Cyanine 3 (Cy3) | ~550 | ~570 | Orange |
| Cyanine 5 (Cy5) | ~650 | ~670 | Far-Red |
| BODIPY Dyes | Varies widely with structure | Green to Red |
Analytical and Spectroscopic Characterization Methodologies for 4 Chloromethyl 2 Methylthio Pyrimidine and Its Derivatives
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable tools for separating components of a mixture, thereby enabling the isolation and purity evaluation of 4-(Chloromethyl)-2-(methylthio)pyrimidine. Techniques such as Thin-Layer Chromatography (TLC) are often employed for rapid, qualitative monitoring of reaction progress. mdpi.com For quantitative analysis and purification, High-Performance Liquid Chromatography and its hyphenated techniques are the methods of choice.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of pyrimidine (B1678525) derivatives. In quality control settings, HPLC methods are validated to quantify the main component and its impurities. For instance, a certificate of analysis for a related compound, 2-Methylthio Uracil, documents the use of HPLC for purity assessment, achieving a result of 99.82% purity with detection at a wavelength of 235 nm. lgcstandards.com
While effective, a notable consideration for HPLC methods that rely on UV detection is their sensitivity, which may be insufficient for detecting and quantifying certain potentially genotoxic impurities at very low concentration levels, such as the parts-per-million (ppm) range. researchgate.net The selection of the column, mobile phase composition, and detector is critical and must be optimized for the specific compound and its potential impurities. Gas chromatography has also been utilized to assess the purity of related compounds like 4-chloro-2-methylthiopyrimidine, achieving high purity levels. google.com
The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful analytical platform that combines the superior separation capabilities of LC with the sensitive and selective detection power of MS. This technique is particularly valuable for the analysis of complex mixtures and the trace-level quantification of impurities. researchgate.net
LC-MS/MS methods have been developed and validated for the trace analysis of genotoxic impurities in active pharmaceutical ingredients, demonstrating the ability to quantify impurities at levels as low as 0.3 ppm. researchgate.netmdpi.com A typical LC-MS method for a related chloromethyl pyridine (B92270) derivative involved a Hypersil BDS C18 column with a mobile phase consisting of a buffer (10mM ammonium (B1175870) acetate) and acetonitrile, demonstrating the separation and detection of the target impurity. mdpi.com The development of such methods is crucial for ensuring the safety and quality of materials where pyrimidine derivatives are used as intermediates.
| LC-MS/MS Method Parameter | Example Value for a Related Genotoxic Impurity |
| Column | Hypersil BDS C18 (50mm x 4.6mm), 3µm |
| Mobile Phase | 10mM Ammonium Acetate Buffer : Acetonitrile (79:21, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| This table presents example parameters from a validated method for a related compound, showcasing a typical setup for LC-MS/MS analysis. researchgate.netmdpi.com |
Mass Spectrometry for Molecular Weight Confirmation and Structural Elucidation
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elucidating the structure of organic molecules by analyzing the mass-to-charge ratio (m/z) of their ions. Various ionization techniques can be employed, each providing different types of structural information.
Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. This makes it exceptionally well-suited for accurate molecular weight determination. High-resolution mass spectrometry (HRMS) using an ESI source, often coupled with a time-of-flight (TOF) analyzer, can confirm the elemental composition of a molecule with high precision.
For the related derivative 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, HRMS (ESI-TOF) data provided strong confirmation of its structure. nih.gov
| Ion | Calculated m/z | Found m/z |
| [C₇H₇Cl₂N₄ + H]⁺ | 217.0042 | 217.0050 |
| [C₇H₆Cl₂N₄ + Na]⁺ | 238.9862 | 238.9870 |
| This table displays the high-resolution ESI-MS data for a derivative of the target compound, demonstrating the accuracy of the technique. nih.gov |
Tandem mass spectrometry (ESI-MS/MS) can be used to induce fragmentation, providing further structural details by analyzing the daughter ions produced from a selected parent ion. sapub.org
Electron Ionization (EI) is a hard ionization technique that bombards molecules with high-energy electrons (typically 70 eV), causing extensive and reproducible fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule, containing a molecular ion (M⁺) peak and numerous fragment ion peaks that are invaluable for structural elucidation. researchgate.netsphinxsai.com
The fragmentation pathways of pyrimidine derivatives under EI-MS have been studied, often involving the successive loss of functional groups followed by the decomposition of the pyrimidine ring itself. researchgate.netdtic.mil For the closely related compound 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, the EI mass spectrum shows a characteristic pattern, including the molecular ion peak and significant fragment ions. nih.gov The presence of chlorine atoms is indicated by the isotopic pattern of the molecular ion ([M]⁺, [M+2]⁺, [M+4]⁺). nih.gov
| m/z | Ion Identity | Relative Intensity (%) |
| 216 | [M]⁺ | 100 |
| 218 | [M+2]⁺ | 63 |
| 220 | [M+4]⁺ | 10 |
| 181 | [M-Cl]⁺ | 35 |
| 145 | [M-Cl-HCl]⁺ | 13 |
| This table presents the EI-MS fragmentation data for 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, a structural analogue. nih.gov |
Chemical Ionization (CI) is a softer ionization technique compared to EI. In CI-MS, a reagent gas (e.g., methane) is ionized first, and these reagent gas ions then ionize the analyte molecules through chemical reactions (ion-molecule reactions), typically proton transfer. researchgate.net This process imparts less energy to the analyte molecule, resulting in less fragmentation and often a more prominent protonated molecular ion ([M+H]⁺). This makes CI-MS useful for confirming molecular weight when the molecular ion is weak or absent in the EI spectrum. researchgate.net
A related technique, Atmospheric Pressure Chemical Ionization (APCI), was used to analyze a derivative, 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile. The resulting spectrum clearly showed the protonated molecular ion cluster, confirming its molecular weight.
| Ion | m/z | Relative Intensity (%) |
| [MH]⁺ | 352 | 100 |
| [M]⁺ + 2 | 353 | 25 |
| [MH]⁺ + 2 | 354 | 33 |
| This table shows the APCI-MS data for a derivative, highlighting the prominent protonated molecular ion used for molecular weight confirmation. |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting a specific parent ion and analyzing the resulting daughter ions. In a hypothetical MS/MS analysis of this compound (molecular weight: 190.65 g/mol ), the parent ion at m/z [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID).
The fragmentation would likely initiate at the most labile bonds. The chloromethyl group is a prime candidate for fragmentation, potentially leading to the loss of a chloromethyl radical (•CH₂Cl) or a neutral loss of HCl. Another probable fragmentation pathway would involve the cleavage of the methylthio group, resulting in the loss of a methyl radical (•CH₃) or a thiomethyl radical (•SCH₃). The pyrimidine ring itself can undergo characteristic cleavages. For instance, a retro-Diels-Alder reaction is a common fragmentation pattern for heterocyclic rings.
A plausible fragmentation pathway could involve the initial loss of the chloromethyl group to form a stable pyrimidinyl cation. This cation could then undergo further fragmentation, such as the loss of the methylthio group or ring cleavage. Analysis of the masses of the resulting fragment ions would allow for the reconstruction of the molecule's structure and confirmation of the connectivity of its constituent parts.
A study on the related compound, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, showed fragmentation involving the loss of the chloromethyl group and the chlorine atom from the pyrimidine ring, resulting in significant fragment ions. mdpi.com This suggests that similar fragmentation behavior could be expected for this compound.
Table 1: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound
| Predicted Fragment Ion (m/z) | Proposed Structure/Loss |
| [M-Cl]⁺ | Loss of a chlorine atom |
| [M-CH₂Cl]⁺ | Loss of the chloromethyl group |
| [M-SCH₃]⁺ | Loss of the methylthio group |
| [M-CH₃]⁺ | Loss of a methyl radical from the thioether |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and correlations between different nuclei, a complete picture of the molecular structure can be assembled.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments. Based on the structure, three distinct signals would be anticipated.
The methyl protons of the methylthio group (-SCH₃) would likely appear as a singlet in the upfield region of the spectrum, typically around 2.5-3.0 ppm. The chemical shift is influenced by the electron-withdrawing nature of the sulfur atom and the pyrimidine ring.
The methylene (B1212753) protons of the chloromethyl group (-CH₂Cl) would also produce a singlet, expected to be further downfield, likely in the range of 4.5-5.0 ppm, due to the strong deshielding effect of the adjacent chlorine atom and the pyrimidine ring.
The pyrimidine ring itself has two aromatic protons. These would appear as distinct signals in the downfield region, typically between 7.0 and 9.0 ppm. The exact chemical shifts and their coupling pattern (likely a doublet of doublets or two distinct doublets) would depend on their relative positions and the electronic effects of the substituents. For a related compound, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, the chloromethyl protons appeared as a singlet at 4.92 ppm, and the pyrazole (B372694) proton was observed at 8.46 ppm. mdpi.com
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| -SCH₃ | 2.5 - 3.0 | Singlet |
| -CH₂Cl | 4.5 - 5.0 | Singlet |
| Pyrimidine-H | 7.0 - 9.0 | Doublet/Multiplet |
| Pyrimidine-H | 7.0 - 9.0 | Doublet/Multiplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. For this compound, six distinct carbon signals would be expected.
The carbon of the methylthio group (-SCH₃) would resonate at the most upfield position, typically in the range of 10-20 ppm. The carbon of the chloromethyl group (-CH₂Cl) would appear further downfield, around 40-50 ppm.
The four carbons of the pyrimidine ring would have chemical shifts in the aromatic region, generally between 110 and 170 ppm. The carbons directly attached to the nitrogen atoms and the sulfur atom would be the most deshielded. In a similar compound, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, the chloromethyl carbon was found at 46.5 ppm, and the pyrazole and pyrimidine carbons resonated between 111.7 and 161.8 ppm. mdpi.com
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| -SCH₃ | 10 - 20 |
| -CH₂Cl | 40 - 50 |
| Pyrimidine-C | 110 - 170 |
| Pyrimidine-C | 110 - 170 |
| Pyrimidine-C | 110 - 170 |
| Pyrimidine-C | 110 - 170 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity within the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For this compound, it would primarily show the coupling between the two protons on the pyrimidine ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals for the methyl, methylene, and the two proton-bearing pyrimidine carbons based on their attached proton signals.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Vibrational Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound would be expected to show several characteristic absorption bands. The C-H stretching vibrations of the methyl and methylene groups would appear in the region of 2850-3000 cm⁻¹. The C-H stretching of the aromatic pyrimidine ring would be observed at slightly higher wavenumbers, typically above 3000 cm⁻¹.
The C=N and C=C stretching vibrations of the pyrimidine ring would give rise to a series of characteristic absorptions in the 1400-1600 cm⁻¹ region. The C-S stretching vibration of the methylthio group would likely appear as a weaker band in the fingerprint region, around 600-800 cm⁻¹. The C-Cl stretching vibration of the chloromethyl group is also expected in the fingerprint region, typically between 600 and 800 cm⁻¹. For a related compound, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, characteristic aryl C-H and alkyl C-H stretching bands were observed. mdpi.com
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | > 3000 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C=N, C=C Stretch (Pyrimidine ring) | 1400 - 1600 |
| C-Cl Stretch | 600 - 800 |
| C-S Stretch | 600 - 800 |
The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) would be expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the pyrimidine ring. The exact position and intensity of these bands would be influenced by the substituents. For 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, absorption maxima were observed at 255 and 276 nm. mdpi.com Similar absorption characteristics would be anticipated for the title compound.
Electronic Spectroscopy for Chromophore Analysis and Conjugation Studies
Electronic spectroscopy, particularly ultraviolet-visible (UV-Vis) spectroscopy, is a fundamental technique for investigating the electronic structure of molecules containing chromophores. The pyrimidine ring system, with its alternating double bonds and nitrogen heteroatoms, is an inherent chromophore. The electronic transitions observed in the UV-Vis spectrum are sensitive to the nature and position of substituents on the ring, providing valuable insights into conjugation and electronic distribution.
The pyrimidine core is π-deficient due to the presence of electronegative nitrogen atoms, which influences its electronic absorption properties. researchgate.net The introduction of substituents such as the methylthio (-SCH₃) group and the chloromethyl (-CH₂Cl) group at the C2 and C4 positions, respectively, significantly modulates the electronic characteristics of the parent pyrimidine chromophore. The methylthio group, with its lone pair of electrons on the sulfur atom, can act as an electron-donating group through resonance, while the chloromethyl group is primarily an electron-withdrawing group due to the inductive effect of the chlorine atom.
Furthermore, the solvent environment can impact the electronic transitions. Polar solvents may stabilize polar excited states, leading to observable spectral shifts (solvatochromism). ijcrt.org Studies on various substituted pyrimidines have shown that changes in solvent polarity can alter the position and intensity of absorption bands. orientjchem.org
Table 1: Predicted Electronic Absorption Data for a Generic Substituted Pyrimidine in Different Solvents
| Solvent | Predicted λmax (nm) | Transition Type |
| Hexane | 265 | π → π |
| Ethanol | 270 | π → π |
| Water | 272 | π → π* |
Note: The data in this table is illustrative and based on general principles of electronic spectroscopy of pyrimidine derivatives, not on specific experimental measurements for this compound.
X-Ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are essential for a complete structural characterization.
For this compound, a single-crystal X-ray diffraction analysis would reveal the precise geometry of the pyrimidine ring, the conformation of the methylthio and chloromethyl substituents, and the packing of the molecules in the crystal lattice.
Although a crystal structure for this compound has not been reported in the reviewed literature, analysis of closely related structures provides valuable insights. For instance, the crystal structure of 4,6-Dichloro-2-(methylthio)pyrimidine has been determined, showing that the molecule is essentially planar. researchgate.net In another related compound, 2-Chloro-5-(chloromethyl)pyridine, the molecule is also nearly planar, and intermolecular C-H···N hydrogen bonds are observed, leading to the formation of dimers in the crystal. chemicalbook.com
Based on these related structures, it can be anticipated that the pyrimidine ring in this compound is planar. The orientation of the methylthio and chloromethyl groups relative to the ring would be determined, including the C-S-C bond angle of the methylthio group and the torsion angles describing the orientation of the substituents. Intermolecular interactions, such as hydrogen bonds or stacking interactions, would also be elucidated, providing a comprehensive picture of the solid-state architecture.
Table 2: Representative Crystallographic Data for a Related Dichloro-substituted Methylthiopyrimidine
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 13.6482 (2) |
| b (Å) | 14.1294 (2) |
| c (Å) | 14.1343 (2) |
| α (°) | 119.9578 (7) |
| β (°) | 95.9391 (6) |
| γ (°) | 92.8349 (7) |
| Volume (ų) | 2332.60 (6) |
| Z | 12 |
Source: Adapted from crystallographic data for 4,6-Dichloro-2-(methylthio)pyrimidine. researchgate.net This data is for a related compound and serves as an example of the type of information obtained from an X-ray crystallographic study.
In the absence of experimental data for the title compound, computational methods can also be employed to predict its solid-state structure. Such theoretical studies have been successfully applied to other pyrimidine derivatives to complement experimental findings. mdpi.com
Q & A
Q. What are the recommended safety protocols for handling 4-(Chloromethyl)-2-(methylthio)pyrimidine in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear protective goggles, gloves, lab coats, and respiratory masks to avoid skin contact, inhalation, or ocular exposure .
- Containment : Use fume hoods or gloveboxes when handling volatile intermediates or toxic byproducts .
- Waste Disposal : Segregate chemical waste into designated containers and transfer to certified hazardous waste disposal services to prevent environmental contamination .
- Contamination Control : Use filtered pipette tips and disposable weighing papers to minimize cross-contamination during synthesis .
Q. What synthetic routes are commonly employed for preparing this compound?
- Methodological Answer :
- Starting Materials : Begin with commercially available pyrimidine derivatives, such as 2-(methylthio)pyrimidine, and introduce the chloromethyl group via nucleophilic substitution .
- Reaction Conditions : Use formaldehyde or chloromethylation agents (e.g., chloromethyl methyl ether) under basic conditions (e.g., NaOH) at controlled temperatures (25–60°C) .
- Purification : Recrystallize the crude product using solvents like ethyl acetate/petroleum ether or employ column chromatography with silica gel (eluent: hexane/ethyl acetate 7:3) to achieve >95% purity .
Q. How can researchers verify the purity and identity of synthesized this compound?
- Methodological Answer :
- Analytical Techniques :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min flow rate .
- NMR Spectroscopy : Confirm structural identity via NMR (δ 2.5 ppm for methylthio group, δ 4.8 ppm for chloromethyl protons) and NMR .
- Melting Point Analysis : Compare observed melting points (e.g., 124–125°C) with literature values to assess purity .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- Crystal Growth : Recrystallize the compound from a solvent mixture (e.g., dichloromethane/petroleum ether) to obtain single crystals .
- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 298 K. Analyze dihedral angles between aromatic rings to confirm steric interactions (e.g., 64.2° between pyrimidine and benzene rings) .
- Refinement : Apply riding models for hydrogen atoms and refine anisotropic displacement parameters for non-H atoms using software like SHELXL .
Q. What strategies address contradictory spectroscopic data in characterizing reaction intermediates?
- Methodological Answer :
- Cross-Validation : Compare NMR, NMR, and high-resolution mass spectrometry (HRMS) data with computational predictions (e.g., DFT calculations) .
- Isotopic Labeling : Use -labeled reagents to trace unexpected peaks in NMR spectra .
- Controlled Degradation : Perform stability studies under varying pH/temperature to identify labile functional groups causing spectral discrepancies .
Q. How can researchers optimize reaction yields for this compound in solvent-free conditions?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or ionic liquids to enhance chloromethylation efficiency .
- Kinetic Studies : Monitor reaction progress via TLC or in situ FTIR to identify rate-limiting steps .
- Scale-Up Considerations : Use microwave-assisted synthesis to reduce reaction times and improve energy efficiency .
Q. What biological activity assays are suitable for evaluating this compound derivatives?
- Methodological Answer :
- In Vitro Testing :
- Antimicrobial Activity : Perform broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values .
- Mechanistic Studies : Employ enzyme inhibition assays (e.g., 5-lipoxygenase inhibition for anti-inflammatory potential) with IC determination via fluorescence quenching .
Q. How should researchers mitigate challenges in reproducibility when scaling up synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., ReactIR) to track intermediate formation .
- DoE Optimization : Use factorial design experiments to evaluate variables (temperature, stoichiometry, catalyst loading) and identify critical parameters .
- Purification Consistency : Standardize column chromatography gradients or crystallization protocols across batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
